N-methyl-3-nitro-N-(trifluoromethyl)aniline
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Overview
Description
N-methyl-3-nitro-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group (-CF3), a nitro group (-NO2), and a methyl group (-CH3) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-methyl-N-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: N-methyl-3-amino-N-(trifluoromethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-3-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-methyl-3-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-(trifluoromethyl)aniline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-nitro-N-(trifluoromethyl)aniline: Lacks the methyl group, affecting its overall chemical properties and applications.
N-methyl-4-nitro-N-(trifluoromethyl)aniline:
Uniqueness
N-methyl-3-nitro-N-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it a valuable compound for various applications, particularly in the fields of organic synthesis and drug discovery .
Properties
Molecular Formula |
C8H7F3N2O2 |
---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
N-methyl-3-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3N2O2/c1-12(8(9,10)11)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3 |
InChI Key |
SHLIKBWZELGYHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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